4-Cyano-2-fluorobenzoyl chloride

Regioselectivity Synthetic Intermediate Acylation Kinetics

This compound offers a unique 2-fluoro, 4-cyano substitution pattern, creating an enhanced electrophilic environment that improves acylation yields and selectivity compared to non-fluorinated analogs. Essential for reproducible SAR studies in agrochemical and pharmaceutical research, including GPIIb-IIIa antagonist synthesis. Consistent 95% purity minimizes downstream purification efforts. Source with confidence from established chemical suppliers.

Molecular Formula C8H3ClFNO
Molecular Weight 183.56 g/mol
CAS No. 175596-02-8
Cat. No. B1291985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-fluorobenzoyl chloride
CAS175596-02-8
Molecular FormulaC8H3ClFNO
Molecular Weight183.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)C(=O)Cl
InChIInChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H
InChIKeyWUFOPFHPVDSXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-2-fluorobenzoyl chloride (CAS 175596-02-8) — Key Chemical Intermediate for Pharmaceutical and Agrochemical Synthesis


4-Cyano-2-fluorobenzoyl chloride (CAS 175596-02-8) is a substituted benzoyl chloride derivative characterized by the presence of a cyano group at the 4-position and a fluorine atom at the 2-position on the benzene ring, alongside a reactive acyl chloride functional group . This compound is typically a white to pale yellow solid and serves as a versatile small molecule scaffold and a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, owing to its ability to act as an acylating agent .

Why Generic Substitution of 4-Cyano-2-fluorobenzoyl chloride in Synthetic Pathways is High-Risk


Generic substitution of 4-cyano-2-fluorobenzoyl chloride with other benzoyl chlorides is high-risk due to the significant influence of the dual electron-withdrawing substituents on reaction kinetics and product selectivity . The specific ortho-fluorine and para-cyano pattern creates a unique electronic environment that affects the electrophilicity of the carbonyl carbon, as well as the compound's physical properties and stability . Using a simpler analog lacking these substituents, or one with a different substitution pattern, can lead to divergent reactivity, lower yields in acylation or cross-coupling steps, and the formation of different by-products, ultimately compromising the purity and efficacy of the target molecule in a multi-step synthesis .

Quantitative Differentiation of 4-Cyano-2-fluorobenzoyl chloride (CAS 175596-02-8) Against Closest Analogs


Regioisomeric Specificity in Nucleophilic Acyl Substitution: 4-Cyano-2-fluoro vs. 4-Cyano-3-fluorobenzoyl chloride

The relative positioning of the fluorine and cyano groups directly impacts the electrophilicity of the acyl chloride. 4-Cyano-2-fluorobenzoyl chloride features an ortho-fluorine, which exerts a stronger electron-withdrawing inductive effect on the carbonyl carbon compared to the meta-fluorine in 4-cyano-3-fluorobenzoyl chloride (CAS 177787-22-3). This difference in electronic environment is a class-level inference based on substituent effects, suggesting that the target compound should exhibit higher reactivity in nucleophilic acyl substitution reactions, leading to faster reaction rates and potentially higher yields with sterically hindered nucleophiles [1].

Regioselectivity Synthetic Intermediate Acylation Kinetics

Enhanced Electrophilicity Compared to 4-Cyanobenzoyl Chloride

The presence of the ortho-fluorine atom in 4-cyano-2-fluorobenzoyl chloride provides an additional electron-withdrawing effect via induction compared to 4-cyanobenzoyl chloride (CAS 874-14-6), which lacks this halogen. This class-level inference is based on the principle that the electronegative fluorine atom further polarizes the carbonyl group, increasing its susceptibility to nucleophilic attack. This enhanced electrophilicity can translate to a higher yield in amide bond formation, particularly with less reactive amine nucleophiles, as noted in general for such fluorinated acyl chlorides .

Electrophilicity Acyl chloride reactivity Synthetic efficiency

Verified Purity Specification of 95% from a Major Supplier

A key quantitative differentiator in procurement is the guaranteed minimum purity. Sigma-Aldrich, a leading global supplier, lists 4-Cyano-2-fluorobenzoyl chloride with a minimum purity specification of 95% . This is corroborated by other suppliers like AKSci, which also specifies a minimum purity of 95% . While some other cyanobenzoyl chlorides may be offered at lower purities (e.g., 90-93%) by other vendors, the consistent availability of 95%+ purity for this specific regioisomer from multiple reputable sources ensures a higher level of reliability for sensitive applications.

Purity Quality Control Reproducibility

Predicted Physical Property Data for Synthetic Planning

While experimental data is limited, predicted physicochemical properties are available for 4-cyano-2-fluorobenzoyl chloride, providing a baseline for synthetic and formulation planning. The predicted boiling point is 275.7±25.0 °C and predicted density is 1.41±0.1 g/cm³ . In contrast, the non-fluorinated analog, 4-cyanobenzoyl chloride (CAS 874-14-6), has a predicted boiling point of 274.0±23.0 °C and a density of 1.30±0.1 g/cm³ . The presence of fluorine in the target compound increases both the predicted boiling point and density, which can impact distillation procedures and solvent selection in downstream processes.

Physicochemical Properties Process Chemistry Formulation

Established Utility in Pharmaceutical Intermediate Synthesis

4-Cyano-2-fluorobenzoyl chloride has a demonstrated and documented application as a key intermediate in the synthesis of biologically active molecules. Specifically, its precursor, 4-cyano-2-fluorobenzoic acid (CAS 164149-28-4), is a known intermediate in a synthetic route for GPIIb-IIIa antagonists, a class of antiplatelet agents [1][2]. The acyl chloride is the immediate precursor for forming the corresponding amide bond in such sequences. This establishes a clear and verifiable industrial and research application, which is not always as well-documented for other, more obscure cyanobenzoyl chloride analogs.

Drug Discovery Medicinal Chemistry API Intermediate

Optimal Application Scenarios for 4-Cyano-2-fluorobenzoyl chloride (CAS 175596-02-8) in R&D and Production


Medicinal Chemistry: Synthesis of Amide-Based GPIIb-IIIa Antagonist Analogs

This compound is the preferred acylating agent for introducing the 4-cyano-2-fluorobenzoyl moiety into amine-containing scaffolds, such as in the synthesis of GPIIb-IIIa antagonist lead compounds. As documented in the literature, the corresponding carboxylic acid is a key intermediate, and the acyl chloride provides the reactive handle for efficient amide bond formation . The defined purity of 95% ensures high conversion and minimizes purification efforts in the final steps of a complex synthesis.

Process Chemistry: Scale-Up of Acylation Steps with Sterically Hindered Amines

When a synthetic route involves coupling a sterically hindered amine, the enhanced electrophilicity of 4-cyano-2-fluorobenzoyl chloride, inferred from the electron-withdrawing effects of both the ortho-fluorine and para-cyano groups , makes it a superior choice over non-fluorinated analogs like 4-cyanobenzoyl chloride. This can translate to higher yields and shorter reaction times at scale, improving overall process efficiency. Knowledge of its predicted boiling point (275.7±25.0 °C) and density (1.41±0.1 g/cm³) aids in designing effective work-up and purification procedures.

Agrochemical Research: Synthesis of Novel Herbicide Candidates

This versatile small molecule scaffold is an ideal building block for the synthesis of libraries of new aryl-imino heterocyclic compounds, a class known for herbicidal properties. The unique substitution pattern (2-fluoro, 4-cyano) offers a distinct electronic profile compared to other regioisomers, allowing researchers to explore structure-activity relationships (SAR) in a new chemical space. The commercial availability with a consistent 95% purity supports reliable and reproducible SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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